molecular formula C20H18N2OS B2945275 (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one CAS No. 1164473-84-0

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one

Cat. No.: B2945275
CAS No.: 1164473-84-0
M. Wt: 334.44
InChI Key: IWZSEUPKWOUSBQ-OUKQBFOZSA-N
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Description

(E)-1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one (CAS: 478041-05-3 ) is a chalcone derivative featuring an α,β-unsaturated ketone core flanked by a 4-methyl-2-phenylthiazole ring (Ring A) and a 4-toluidino group (Ring B). The E-configuration of the double bond is critical for its structural and electronic properties, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

(E)-3-(4-methylanilino)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2OS/c1-14-8-10-17(11-9-14)21-13-12-18(23)19-15(2)22-20(24-19)16-6-4-3-5-7-16/h3-13,21H,1-2H3/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZSEUPKWOUSBQ-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC=CC(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/C=C/C(=O)C2=C(N=C(S2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This compound's structure features a thiazole ring, which is known for its diverse biological properties.

Chemical Structure and Properties

The compound can be represented structurally as follows:

C16H16N2S Molecular Weight 284 37 g mol \text{C}_{16}\text{H}_{16}\text{N}_{2}\text{S}\quad \text{ Molecular Weight 284 37 g mol }

Key Functional Groups:

  • Thiazole ring
  • Propenone moiety
  • Aromatic amine

Anticancer Activity

Research has demonstrated that thiazole derivatives exhibit significant anticancer properties. In vitro studies indicate that (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one can induce apoptosis in various cancer cell lines.

Case Study:
In a study involving K562 leukemia cells, the compound was found to decrease cell viability significantly. The mechanism was linked to mitochondrial dysfunction and increased reactive oxygen species (ROS) production, leading to cell death through apoptosis pathways .

Compound Cell Line IC50 (µM) Mechanism of Action
(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-oneK56210Induction of ROS and apoptosis

Antimicrobial Activity

Thiazole derivatives have also shown promise as antimicrobial agents. The compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating effective inhibition at micromolar concentrations.

Research Findings:
In a comparative study, the compound exhibited a minimum inhibitory concentration (MIC) of 31.25 µg/mL against S. aureus , suggesting its potential as a therapeutic agent in treating bacterial infections .

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

The biological activity of (E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-(4-toluidino)-2-propen-1-one is largely attributed to its ability to interact with cellular targets involved in critical biochemical pathways:

  • Inhibition of Protein Synthesis: The compound may bind to ribosomal proteins or enzymes essential for protein synthesis in bacteria.
  • Induction of Apoptosis: In cancer cells, it appears to activate pathways that lead to programmed cell death, primarily through mitochondrial disruption.
  • Generation of Reactive Oxygen Species: Increased ROS levels contribute to oxidative stress, further promoting apoptosis in malignant cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparison of Chalcone Derivatives and Their Bioactivity
Compound Name Substituents (Ring A/Ring B) Bioactivity (IC₅₀ or MIC) Reference
Target Compound 4-methyl-2-phenylthiazole / 4-toluidino Not reported
Cardamonin Hydroxyl (o,p) / Unsubstituted IC₅₀ = 4.35 μM (Anticancer)
Compound 3n 3-bromo-5-chloro-2-hydroxy / 4-chlorophenyl MIC = 25 µg/mL (Antifungal)
(E)-3-(4-Methoxyanilino)-... 4-methyl-2-phenylthiazole / 4-methoxyanilino XLogP3 = 5.3 (Lipophilicity)
(E)-1-(4-Chlorophenyl-thiazole)-3-(dimethylamino)-... 4-chlorophenyl / dimethylamino N/A (Structural analog)
Key Observations:

Electron-Withdrawing vs. Electron-Donating Groups: Halogen substituents (e.g., bromine, chlorine) on Ring A enhance electrophilicity of the α,β-unsaturated ketone, improving reactivity with biological targets. Compound 3n (Br/Cl-substituted) showed potent antifungal activity (MIC = 25 µg/mL) . Methoxy or methyl groups (electron-donating) reduce electrophilicity, correlating with lower potency. For example, methoxy substitution in (E)-3-(4-methoxyanilino)-... increased lipophilicity (XLogP3 = 5.3) but may reduce target binding .

Thiazole vs. Replacement of thiazole with imidazole (as in Compound 3n) alters hydrogen-bonding capacity, influencing antimicrobial specificity .

Amino Group Modifications: The toluidino group (para-methyl aniline) in the target compound provides moderate electron-donating effects, balancing lipophilicity and solubility.

Structural and Computational Insights

  • Configuration Stability: The E-configuration is conserved across active chalcones, as seen in the target compound and (E)-3-(4-methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one . This geometry optimizes conjugation and dipole interactions with biological targets.
  • Topological Polar Surface Area (TPSA): The target compound’s TPSA (~79.5 Ų ) suggests moderate membrane permeability, comparable to analogs with methoxy or halogen substituents.

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